Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]-
Beschreibung
Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- is an organic compound characterized by a methoxy group and a nitrovinyl group attached to a benzene ring
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
1-methoxy-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |
InChI-Schlüssel |
FVKSRNVYJXQCLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- can be synthesized through various methods. One common approach involves the reaction of nitromethane with 1-methoxyindole-3-carbaldehyde in the presence of a base such as sodium methoxide or sodium propoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production of Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- may involve similar synthetic routes but on a larger scale. The choice of solvents, bases, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrovinyl group can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium propoxide in solvents like THF are commonly used.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-2-[(1E)-2-nitroethenyl]- involves its interaction with molecular targets and pathways. The nitrovinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(2-nitrovinyl)indole: Shares a similar nitrovinyl group but differs in the position of the methoxy group and the presence of an indole ring.
2-Nitro-4-vinyl-benzoic acid methyl ester: Contains a nitrovinyl group but differs in the presence of a carboxylic acid ester group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
